molecular formula C15H23N3O B601826 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine CAS No. 103922-84-5

4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine

Cat. No.: B601826
CAS No.: 103922-84-5
M. Wt: 261.37
InChI Key:
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Description

an impurity of Lafutidine. It is also a metabolite of Pibutidine.

Scientific Research Applications

Aerobic Oxidation of Cyclic Amines

A study by Dairo et al. (2016) highlights the use of CeO2-supported gold nanoparticles for the oxidative transformation of cyclic amines, like piperidine, into lactams. This process is significant in creating valuable chemical feedstocks.

Piperidine Derivatives from Serine

Research by Acharya and Clive (2010) demonstrated a method to produce piperidine derivatives from serine. These derivatives serve as versatile intermediates in synthesizing a wide range of amines with substituted piperidine units.

Synthesis and Fluorescence of Enaminenaphthalimides

McAdam et al. (2004) explored the synthesis of 4-enamine-N-methyl-1,8-naphthalimides, including a piperidine variant. This study McAdam et al. (2004) observed strong fluorescence properties in these compounds, which can be relevant in chemical sensing and imaging.

Piperidine-Containing Pyrimidine Imines and Thiazolidinones

Merugu et al. (2010) focused on synthesizing piperidine-containing pyrimidine imines and thiazolidinones, revealing their potential antibacterial activity. This research Merugu et al. (2010) indicates the medicinal relevance of such compounds.

Piperidine Reactivity in Glucose/Lysine Model Systems

Nikolov and Yaylayan (2010) investigated the reactivity of piperidine in glucose/lysine model systems, identifying its role in forming Maillard reaction products. This study Nikolov and Yaylayan (2010) is crucial for understanding the chemical behavior of piperidine in biological systems.

Properties

IUPAC Name

4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c16-7-2-5-11-19-15-12-14(6-8-17-15)13-18-9-3-1-4-10-18/h2,5-6,8,12H,1,3-4,7,9-11,13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWHRGCYVNXXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699476
Record name 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103922-84-5
Record name 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Reactant of Route 2
4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Reactant of Route 3
4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Reactant of Route 4
4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Reactant of Route 5
Reactant of Route 5
4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Reactant of Route 6
4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine

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